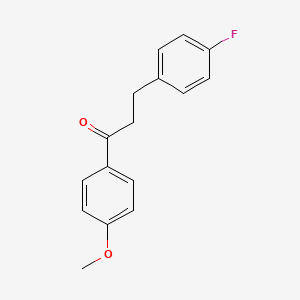

3-(4-Fluorophenyl)-4'-methoxypropiophenone

Übersicht

Beschreibung

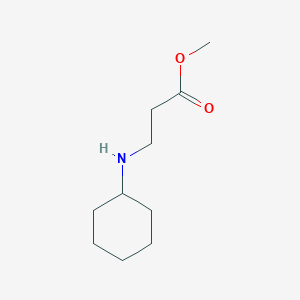

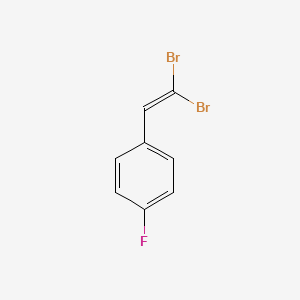

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

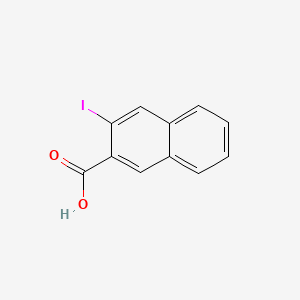

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

- Hexadeuterated Diethylstilbestrol Synthesis : The compound was used in the synthesis of hexadeuterated diethylstilbestrol, highlighting its role in advanced chemical synthesis processes (Derks & Wynberg, 1983).

- Friedel–Crafts Acylation : It served as an intermediate in the production of fine chemicals and pharmaceuticals, synthesized via Friedel–Crafts acylation of anisole with propionic anhydride (Yadav & George, 2006).

Pharmaceutical Research

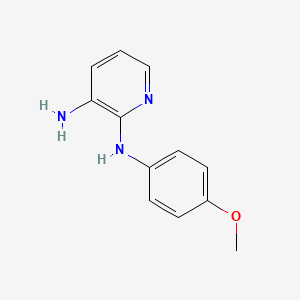

- Discovery of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

- Development of Antitumor Agents : The compound was involved in the synthesis and preclinical evaluation of new antitumor agents, demonstrating its utility in cancer research (Chou et al., 2010).

Polymer and Materials Science

- Poly(arylene ether sulfone) Synthesis : Used in the synthesis of a new sulfonated side-chain grafting unit for the development of comb-shaped poly(arylene ether sulfone) copolymers, demonstrating applications in materials science (Kim, Robertson, & Guiver, 2008).

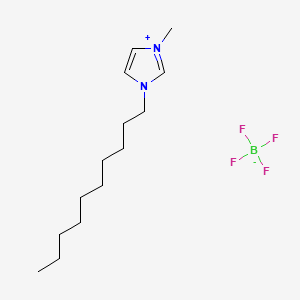

Chemistry and Catalysis

- Catalysis in Chemical Reactions : Showed utility in the study of chemical reactions like electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides (Tang, Yin, Tang, & Li, 2008).

- Photochemical Probes : The compound was used in photochemical studies, specifically in the photochemical probes of conformational mobility in liquid crystals (Workentin, Fahie, & Leigh, 1991).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, how to handle it safely, and what to do in case of an accident.

Zukünftige Richtungen

This could involve a discussion of potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or new methods for synthesizing it.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSZPMGLWZECGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469023 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-4'-methoxypropiophenone | |

CAS RN |

886620-76-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)